3-Methyl-1-(thiophen-2-yl)butan-1-amine is a chemical compound with the molecular formula CHNS and a molecular weight of 175.29 g/mol. It is also known by its hydrochloride form, which is commonly referenced in various scientific literature. This compound features a butanamine backbone with a methyl group and a thiophene ring, making it structurally interesting for both synthetic and medicinal chemistry applications. Its CAS number is 1193390-55-4, and it is often used in research related to pharmacology and organic synthesis .
3-Methyl-1-(thiophen-2-yl)butan-1-amine falls under the category of amines, specifically primary amines due to the presence of the amino group (-NH). It is classified as an organic compound with potential applications in pharmaceuticals, particularly in drug design and development due to its structural properties that may influence biological activity .
The synthesis of 3-Methyl-1-(thiophen-2-yl)butan-1-amine typically involves several key steps:
Industrial production may employ continuous flow reactors to optimize yield and purity, adapting laboratory-scale methods for larger-scale synthesis.
The molecular structure of 3-Methyl-1-(thiophen-2-yl)butan-1-amine consists of:
The InChI code for this compound is InChI=1S/C9H15NS.ClH/c1-7(2)6-8(10)9-4-3-5-11-9;/h3-5,7-8H,6,10H2,1-2H3;1H and its InChI key is IVQRZFOWUMMFGX-UHFFFAOYSA-N .
3-Methyl-1-(thiophen-2-yl)butan-1-amine can undergo several types of chemical reactions:
In pharmacological studies, compounds with similar structures have shown activity as modulators of neurotransmitter systems, particularly in relation to serotonin or dopamine pathways. Further research is needed to elucidate specific mechanisms for this compound.
The physical properties of 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride include:
Data on specific boiling points or melting points are not widely available but can vary based on purity and specific synthesis methods employed .
3-Methyl-1-(thiophen-2-yl)butan-1-amine has potential applications in various scientific fields:
Further studies are essential to fully explore its potential applications within medicinal chemistry and related fields.
Reductive amination represents the most efficient route for constructing the C–N bond in 3-methyl-1-(thiophen-2-yl)butan-1-amine. This one-pot methodology condenses 2-thiophenecarboxaldehyde with 3-methylbutan-1-amine under reducing conditions. The equilibrium between imine formation and reduction dictates overall yield, necessitating precise control of reaction parameters:
Table 1: Reductive Amination Optimization Parameters
| Catalyst/Reductant | Solvent | Temp (°C) | Yield (%) | Key Limitation |
|---|---|---|---|---|
| NaBH₄ | Ethanol | 0–5 | 65–75 | Steric sensitivity |
| Pd/C (H₂) | Methanol | 25 | 80–85 | Equipment cost |
| NaBH₃CN | THF/MeOH | 25 | 70–78 | Cyanide toxicity |
Enantioselective variants employ tert-butanesulfinamide auxiliaries, generating chiral imines reduced with L-Selectride® (≥90% ee). However, auxiliary removal adds two steps, reducing net efficiency [8].
Iodine monochloride (ICl) enables direct conversion of alkyne-terminated precursors to amine functionalities, bypassing traditional reductive routes. This strategy exploits the electrophilic addition of ICl to C≡C bonds, followed by amination:
Though less atom-economical than reductive amination, this route provides orthogonal functionalization pathways for complex analogues.
Conversion to the hydrochloride salt enhances crystallinity, stability, and purification of 3-methyl-1-(thiophen-2-yl)butan-1-amine. Critical parameters include:
Table 2: Hydrochloride Salt Crystallization Performance
| Solvent System | Crystal Morphology | Purity (%) | Cl⁻ Content (w/w) | Yield (%) |
|---|---|---|---|---|
| Ethanol/H₂O (3:1) | Prismatic needles | 98.5 | 16.2 | 85–90 |
| Isopropanol | Microcrystalline | 99.1 | 15.9 | 80–83 |
| Acetone/H₂O (2:1) | Agglomerates | 97.8 | 16.8 | 75–78 |
Scaling 3-methyl-1-(thiophen-2-yl)butan-1-amine synthesis introduces engineering constraints:
Purification Bottlenecks: Filtration of hydrochloride crystals occupies 40–50% of total cycle time. Centrifugal washing improves throughput but causes crystal attrition (5–7% loss) [7].
Continuous Flow Advantages:
Table 3: Batch vs. Continuous Flow Production Metrics
| Parameter | Batch Process | Continuous Flow | Improvement |
|---|---|---|---|
| Cycle Time | 14–16 h | 2–3 h | 80% reduction |
| Thermal Control | Jacketed cooling | Microchannel dissipation | ΔT < 5°C |
| Space-Time Yield | 120 g/L·day | 650 g/L·day | 5.4x increase |
| Crystallinity (CI) | 0.85–0.90 | 0.95–0.98 | Consistent PSD |
Key hurdles remain: catalyst fouling in flow systems (addressed via pulsed ultrasound) and HCl corrosion (requiring Hastelloy® reactors). Nevertheless, flow processes reduce solvent consumption by 40% and improve E-factors by 2.3x [3] [10].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2